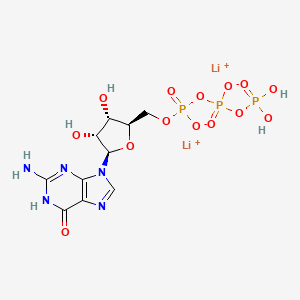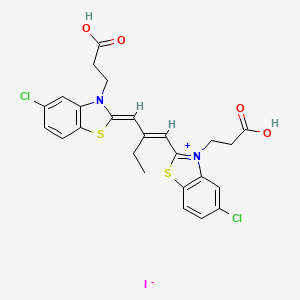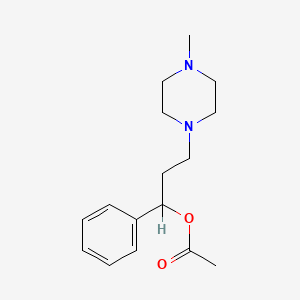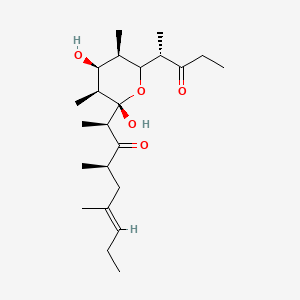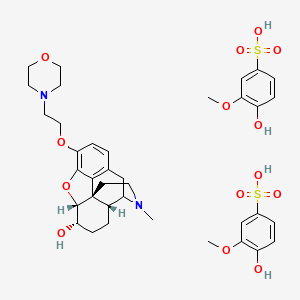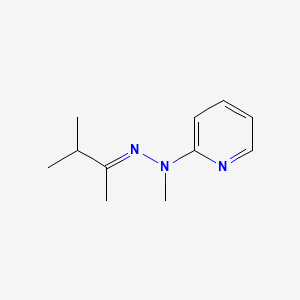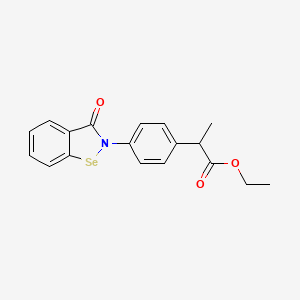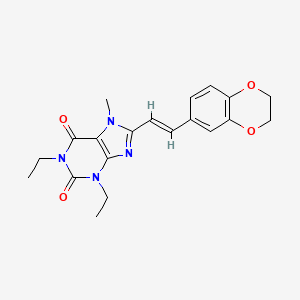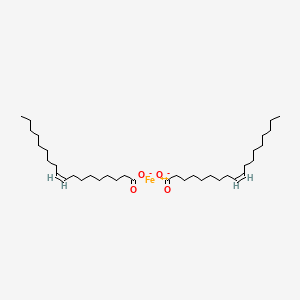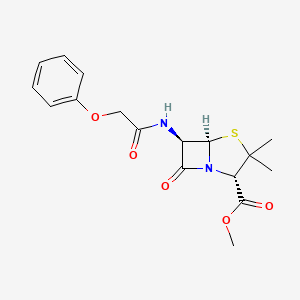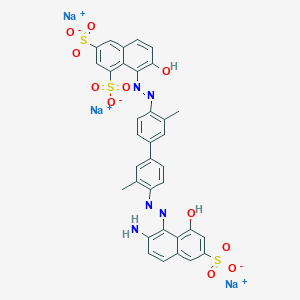
Trisodium 8-((4'-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-7-hydroxynaphthalene-1,3-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used as a thermal stabilizer in various applications, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides . This compound is known for its excellent performance at processing temperatures and strong synergy with other types of antioxidants such as phenolics and phosphites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NAUGARD™ 445 involves the reaction of 4-(1-methyl-1-phenylethyl)aniline with 4-(1-methyl-1-phenylethyl)phenylamine. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of NAUGARD™ 445 involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as mixing, heating, and purification to obtain the final product in the desired form, either as a powder or granules .
Analyse Des Réactions Chimiques
Types of Reactions
NAUGARD™ 445 undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, preventing the oxidation of other compounds.
Reduction: It can participate in reduction reactions, stabilizing free radicals.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving NAUGARD™ 445 include oxidizing agents, reducing agents, and various solvents such as acetone, cyclohexane, and toluene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from reactions involving NAUGARD™ 445 depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound helps form stable oxidized products, while in reduction reactions, it helps form reduced products .
Applications De Recherche Scientifique
NAUGARD™ 445 has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in preventing oxidative stress-related diseases.
Mécanisme D'action
NAUGARD™ 445 exerts its effects by acting as an antioxidant. It stabilizes free radicals and prevents the oxidation of other compounds. The molecular targets and pathways involved include the stabilization of polymer chains and the prevention of peroxide degradation . This compound also shows strong synergy with other antioxidants, enhancing its overall effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to NAUGARD™ 445 include:
NAUGARD™ 76: Another aromatic amine antioxidant with similar applications.
NAUGARD™ 512: A phenolic antioxidant used in similar industrial applications.
Uniqueness
NAUGARD™ 445 is unique due to its non-discoloring properties and high performance at processing temperatures. Its strong synergy with other antioxidants, such as phenolics and phosphites, makes it an excellent choice for various applications .
Propriétés
Numéro CAS |
73398-47-7 |
|---|---|
Formule moléculaire |
C34H24N5Na3O11S3 |
Poids moléculaire |
843.8 g/mol |
Nom IUPAC |
trisodium;8-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H27N5O11S3.3Na/c1-17-11-19(4-8-26(17)36-38-33-25(35)7-3-21-13-23(51(42,43)44)15-29(41)31(21)33)20-5-9-27(18(2)12-20)37-39-34-28(40)10-6-22-14-24(52(45,46)47)16-30(32(22)34)53(48,49)50;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
Clé InChI |
JZJJRKGVMAIFNE-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



